7-methyl-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Description
Properties
IUPAC Name |
7-methyl-6-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N4O4S/c1-27-18(28)12-6-14-15(30-9-29-14)7-13(12)24-19(27)32-8-16-25-17(26-31-16)10-3-2-4-11(5-10)20(21,22)23/h2-7H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPIIRICCFXPGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the oxadiazole ring: This can be achieved through the reaction of 3-(trifluoromethyl)benzohydrazide with a suitable carboxylic acid derivative under dehydrating conditions.
Attachment of the oxadiazole moiety to the quinazolinone core: This step often involves a nucleophilic substitution reaction where the oxadiazole derivative reacts with a halogenated quinazolinone intermediate.
Introduction of the sulfanyl group: This can be done via a thiol-ene reaction, where a thiol group is added to an alkene precursor.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
7-methyl-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under catalytic hydrogenation conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Substituted quinazolinone derivatives.
Scientific Research Applications
Chemistry
The compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical transformations:
- Synthesis of Complex Molecules : It can be used to create more complex structures through reactions such as oxidation and substitution.
- Material Science : The compound's properties are being explored for the development of advanced materials and polymers due to its unique chemical structure.
Biology
Research has indicated potential biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of similar compounds exhibit significant antimicrobial properties. The presence of the oxadiazole group has been linked to enhanced antibacterial activity against various pathogens .
- Cancer Research : Compounds with similar frameworks have been evaluated for their cytotoxic effects on cancer cell lines. For instance, studies on mercapto-substituted compounds have shown promising chemopreventive effects against cancer cells .
Medicine
The pharmaceutical applications of this compound are particularly noteworthy:
- Drug Development : The structural features of the compound imply potential as a pharmaceutical agent. Its interactions with biological targets are under investigation for therapeutic uses in treating diseases such as cancer and bacterial infections.
- Mechanism of Action : The trifluoromethyl group may enhance binding affinity to specific receptors or enzymes involved in disease pathways, making it a candidate for targeted therapies.
Case Studies
Several studies have highlighted the effectiveness of compounds related to 7-methyl-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one:
- Anticancer Activity : A derivative was tested against human malignant cell lines (MCF-7) showing significant cytotoxicity compared to standard treatments .
- Antibacterial Properties : Compounds with similar oxadiazole structures demonstrated comparable activity to established antibiotics like streptomycin against various bacteria .
Mechanism of Action
The mechanism by which 7-methyl-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity through hydrophobic interactions, while the oxadiazole ring may participate in hydrogen bonding and other non-covalent interactions.
Comparison with Similar Compounds
Core Structure and Substituents
The target compound’s quinazolinone core distinguishes it from analogs in the evidence, such as triazoloquinazolinones (e.g., compounds 5f, 5g, and 5h in ) and coumarin-oxadiazole hybrids (e.g., 6e in ). Key differences include:
- Triazoloquinazolinones () feature a fused triazole ring instead of the dioxolo and oxadiazole groups. Substituents like phenethyloxy or methylsulfanyl in these compounds may modulate solubility and target selectivity .
- Coumarin-oxadiazole hybrids () replace the quinazolinone core with a coumarin scaffold but retain the oxadiazole ring, which contributed to anticonvulsant activity in MES tests .
Pharmacological Activity
Physicochemical Properties
- Lipophilicity: The trifluoromethyl group in the target compound increases logP compared to methoxy or methylsulfanyl groups in triazoloquinazolinones .
- Electronic Effects: The [1,3]dioxolo group in the target compound may enhance electron density at the quinazolinone core, affecting binding to enzymatic targets.
Biological Activity
7-methyl-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a quinazolinone core and an oxadiazole moiety. The presence of a trifluoromethyl group enhances its lipophilicity and may influence its biological interactions.
Anticancer Properties
Recent studies have indicated that compounds similar to this quinazolinone derivative exhibit significant anticancer activity. For instance, derivatives of oxadiazoles have shown promising results in inhibiting cancer cell proliferation. In particular:
- Cytotoxicity Assays : In vitro studies demonstrated that certain analogs of oxadiazole compounds possess cytotoxic effects against various cancer cell lines. For example, compounds with similar structural features showed IC50 values in the nanomolar range against prostate cancer cells (PC3) and breast cancer cells (MCF7) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Analog A | PC3 | 0.02 |
| Analog B | MCF7 | 0.32 |
| Reference Drug | Vinblastine | 0.01 |
The proposed mechanism for the anticancer activity involves the inhibition of critical signaling pathways associated with cell proliferation and survival. Specifically, compounds like those derived from oxadiazoles target the Rho/Myocardin signaling pathway, which is essential for gene transcription related to cancer progression .
Other Biological Activities
Beyond anticancer properties, compounds similar to the one in focus have demonstrated additional biological activities:
- Antimicrobial Activity : Some derivatives have been evaluated for their antimicrobial effects against bacterial strains. Preliminary results suggest moderate efficacy against Gram-positive bacteria .
- Anti-inflammatory Effects : Certain analogs have shown potential anti-inflammatory properties through the modulation of cytokine production in cellular models .
Study 1: Screening for Anticancer Activity
In a study conducted by Fayad et al., a library of compounds was screened for anticancer activity using multicellular spheroids as a model. The study identified several promising candidates that exhibited significant cytotoxicity against various cancer types .
Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications on the oxadiazole ring significantly impacted the biological activity of related compounds. The introduction of electron-withdrawing groups like trifluoromethyl enhanced potency while maintaining low cytotoxicity at therapeutic concentrations .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing this compound, and how are they methodologically addressed?
- Answer : The synthesis of this compound involves constructing a quinazolinone core fused with a [1,3]dioxolo group and functionalizing it with a trifluoromethylphenyl-oxadiazole sulfanyl moiety. Key challenges include:
- Regioselectivity : Ensuring proper substitution at the 6-position of the quinazolinone ring. Stepwise coupling using thiomethylation (e.g., Mitsunobu reaction) followed by oxadiazole ring formation via cyclization of thioamide intermediates can mitigate this .
- Purification : High-performance liquid chromatography (HPLC) with reverse-phase C18 columns and acetonitrile/water gradients is recommended for isolating intermediates and final products .
- Stability : The trifluoromethyl group may hydrolyze under acidic conditions. Use anhydrous solvents and inert atmospheres during reactions involving this moiety .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- Answer : A multi-technique approach is essential:
- NMR Spectroscopy : 1H and 13C NMR confirm the quinazolinone core and substituent integration. For example, the methyl group at position 7 appears as a singlet (~δ 2.5 ppm), while the dioxolo protons resonate as two doublets (~δ 5.9–6.1 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns, particularly for the oxadiazole and sulfanyl groups .
- X-ray Crystallography : Single-crystal analysis resolves ambiguities in stereochemistry, especially for the [1,3]dioxolo ring conformation .
Q. How can researchers optimize reaction conditions for introducing the trifluoromethylphenyl-oxadiazole moiety?
- Answer :
- Precursor Selection : Start with 3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carbaldehyde. React it with a thiomethylated quinazolinone intermediate via nucleophilic substitution (e.g., using NaH in DMF) .
- Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) may improve yield if aryl halide intermediates are involved .
- Monitoring : Use thin-layer chromatography (TLC) with UV visualization to track reaction progress and minimize side products .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during structure elucidation be resolved?
- Answer : Discrepancies between NMR and MS data often arise from dynamic effects or impurities. Strategies include:
- Variable Temperature NMR : Detect conformational changes (e.g., ring puckering in the dioxolo group) by acquiring spectra at 25°C and −40°C .
- 2D NMR Techniques : HSQC and HMBC correlations clarify connectivity, especially between the sulfanyl group and the oxadiazole ring .
- Supplementary Analysis : Pair MS/MS fragmentation with IR spectroscopy to confirm functional groups like the carbonyl (C=O stretch ~1700 cm⁻¹) .
Q. What computational methods predict the reactivity of this compound in biological systems?
- Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., kinases or GPCRs). Focus on the oxadiazole and dioxolo motifs as potential binding anchors .
- DFT Calculations : Analyze electron density maps to predict sites of metabolic oxidation (e.g., the methyl group at position 7) .
- MD Simulations : Simulate solvation effects to assess stability in aqueous environments, critical for pharmacokinetic profiling .
Q. What strategies ensure scalability of synthesis while maintaining purity?
- Answer :
- Process Optimization : Replace DMF with greener solvents (e.g., ethanol/water mixtures) for thiomethylation steps to simplify purification .
- Continuous Flow Chemistry : Implement microreactors for oxadiazole cyclization to enhance reproducibility and reduce reaction times .
- Quality Control : Use hyphenated techniques like LC-MS to monitor batch consistency and detect trace impurities (<0.1%) .
Q. How can researchers analyze the compound’s stability under varying pH and temperature conditions?
- Answer :
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2O2) conditions. Monitor degradation via HPLC with UV detection at 254 nm .
- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (e.g., >200°C for the dioxolo ring) .
- pH-Solubility Profiling : Use shake-flask methods to measure solubility in buffers (pH 1–12) and correlate with stability data .
Methodological Notes
- Synthetic Protocols : Always validate reaction yields with triplicate experiments and report error margins (±5%) .
- Data Reproducibility : Archive raw spectral data (e.g., NMR FIDs, MS chromatograms) in open-access repositories for peer review .
- Safety : Handle trifluoromethyl precursors in fume hoods due to potential HF release during hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
